2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
CCVAWVAUPHLPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol
General Synthetic Strategy
The synthesis of 2-{[(4-ethylphenyl)methyl]amino}propan-1-ol generally involves the nucleophilic substitution or reductive amination of a suitable ketone or aldehyde precursor with an amino alcohol or amine. The key steps include:
- Formation of the amino alcohol backbone (propan-1-ol substituted with an amino group)
- Introduction of the 4-ethylbenzyl substituent on the amino nitrogen
- Purification and isolation of the final product
Synthesis of the Amino Alcohol Backbone
The preparation of the propanolamine backbone, specifically 2-amino-1-propanol derivatives, is well-documented. A notable method involves the hydrolysis of methoxy-substituted propylamines under acidic conditions, followed by neutralization and distillation to isolate the amino alcohol.
Example Procedure for (S)-2-Amino-1-propanol (L-alaninol) Preparation
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | React (S)-1-methoxy-2-propylamine with 2+ equivalents of 30-40% hydrochloric acid at 80–100 °C under reflux or autoclave conditions for 10-60 hours | Hydrolysis to (S)-2-aminopropan-1-ol hydrochloride |
| 2 | Distill off water to obtain viscous oil-like hydrochloride salt | Concentrated intermediate |
| 3 | Neutralize with aqueous sodium hydroxide to pH >10 | Free base form |
| 4 | Extract and purify by distillation or filtration | Pure (S)-2-aminopropan-1-ol |
This process yields high-purity amino alcohols with enantiomeric excess greater than 99% when starting from enantiopure methoxypropylamine.
Alternative Synthetic Routes
Another approach involves:
- Preparation of 2-bromo-1-(4-ethylphenyl)propan-1-one via bromination of the corresponding ketone.
- Reaction of this intermediate with ethanolamine to form the amino alcohol intermediate.
- Subsequent reduction with sodium borohydride to yield the final amino alcohol compound.
This route is effective but requires careful control of reaction conditions to avoid side products.
Analytical Characterization of the Compound
The purity and identity of 2-{[(4-ethylphenyl)methyl]amino}propan-1-ol are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic chemical shifts of aromatic protons, methylene groups, and hydroxyl-bearing carbons.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl and amine.
- Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity and separate impurities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products are halides or esters, depending on the substituent introduced.
Scientific Research Applications
2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . It is an amino alcohol featuring a hydroxyl group attached to a propan-1-ol backbone, with a 4-ethylphenylmethylamino substituent. This compound has potential applications in pharmaceutical development due to its amino alcohol structure, which is often found in compounds with therapeutic properties. It may serve as an intermediate in the synthesis of more complex molecules or as a building block for drug development targeting specific biological pathways.
Structural Similarities and Potential Effects
Several compounds share structural similarities with 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, each exhibiting unique properties:
| Compound Name | Structural Differences | Potential Effects |
|---|---|---|
| 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol | Contains a methyl group instead of an ethyl group | May exhibit different reactivity and biological activity |
| 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | Features a chlorine atom | Alters chemical properties and interactions |
| 2-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol | Contains a methoxy group | Influences solubility and reactivity |
Mechanism of Action
The mechanism of action of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl) may enhance reactivity, leading to higher yields (92%) compared to electron-donating groups (e.g., CH₃, 75%) .
- Synthetic Universality : The microwave-assisted aziridine ring-opening method is broadly applicable to para-substituted aryl groups, enabling efficient scalability .
Physicochemical Properties
Data from analogs highlight trends in physical properties:
Biological Activity
2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, also known as 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol, is an organic compound with the molecular formula CHNO. This compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 193.28 g/mol
- Structure : The compound features a secondary amine and an alcohol functional group, contributing to its reactivity and potential interactions with biological targets .
The biological activity of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : It may bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways.
- Enzymes : The compound can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
Biological Activity Overview
The biological activities reported for this compound include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus .
- Antioxidant Properties : The presence of the phenolic group in the structure may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Activity against Staphylococcus aureus | |
| Antioxidant | Radical scavenging activity | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various derivatives of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, it was found that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating promising leads for further development .
Case Study 2: Neuroprotective Potential
Research has indicated that compounds structurally related to 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol exhibit neuroprotective effects in vitro. These studies involved assessing cell viability in neuronal cell lines subjected to oxidative stress, showing that these compounds could significantly reduce cell death compared to controls .
Q & A
Q. What are the common synthetic routes for 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination or nitro-group reduction. For example, reducing intermediates like 2-nitropropan-1-ol derivatives using sodium borohydride (NaBH₄) in ethanol at 0–25°C achieves moderate yields . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) improves selectivity for the amino alcohol, particularly when steric hindrance is a concern . Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran vs. ethanol), temperature control (20–50°C), and catalyst loading (5–10% Pd/C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Q. What analytical techniques are recommended for characterizing 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., –NH– at δ 2.5–3.5 ppm, –CH₂– from the ethylphenyl group at δ 1.2–1.4 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor retention time (e.g., ~8.2 min) and compare against reference standards to detect impurities (<0.1%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.17) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or SH-SY5Y) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Quantify Impurities : Employ LC-MS to identify by-products (e.g., unreacted 4-ethylbenzaldehyde or over-reduced intermediates) and correlate their presence with activity changes .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to ensure reproducibility .
Q. What strategies are effective for impurity profiling and control during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and detect intermediates (e.g., Schiff base formation during reductive amination) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) to minimize side products. For example, excess amine (1.2 eq) reduces ketone residuals .
- Purification : Simulated moving bed (SMB) chromatography or crystallization in ethanol/water mixtures removes hydrophobic impurities (e.g., dimeric by-products) .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the 4-ethylphenyl group?
- Methodological Answer :
- Analog Synthesis : Replace the ethyl group with halogens (e.g., –F, –Cl) or electron-withdrawing groups (e.g., –NO₂) to assess electronic effects on receptor binding .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
- Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes (e.g., t½ >60 min indicates suitability for in vivo studies) .
Data Contradiction Analysis
Q. Why do different studies report varying enantiomeric excess (ee) values for chiral derivatives of this compound?
- Methodological Answer : Discrepancies arise from divergent chiral resolution methods:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to achieve >99% ee, but column aging can reduce resolution .
- Asymmetric Catalysis : Compare ee values from organocatalysts (e.g., proline derivatives, ~85% ee) vs. metal catalysts (e.g., Ru-BINAP, ~92% ee) .
- Circular Dichroism (CD) : Cross-validate ee measurements with CD spectra (λmax 220–250 nm) to rule out analytical artifacts .
Environmental and Stability Considerations
Q. What methodologies assess the environmental fate of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS; half-life >30 days suggests persistence .
- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (72-hr EC₅₀) to evaluate ecological risks .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products (e.g., phenolic derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
